molecular formula C7H4ClF3O3S B1304636 3-(Trifluoromethoxy)benzenesulfonyl chloride CAS No. 220227-84-9

3-(Trifluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1304636
CAS No.: 220227-84-9
M. Wt: 260.62 g/mol
InChI Key: DODDSXTWDSJCDN-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzenesulfonyl chloride is a high-purity sulfonyl chloride derivative valued in organic synthesis and medicinal chemistry for incorporating the trifluoromethoxy (-OCF 3 ) group into target molecules. The trifluoromethoxy group is increasingly important in drug design, as it confers enhanced metabolic stability and lipophilicity to compounds, improving their membrane permeability and bioavailability. This makes the group a valuable tool for optimizing the pharmacokinetic profiles of drug candidates . This reagent is a versatile synthetic intermediate, primarily used in sulfonylation reactions , for instance, to create sulfonamide derivatives from amine precursors. Such derivatives are explored for various biological activities. Research into similar benzenesulfonyl chloride substituents has demonstrated their utility in synthesizing novel compounds with promising antitumor activity . As a liquid, it should be stored in a cool, dark place, often under inert gas, and is sensitive to moisture . This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-1-2-5(4-6)14-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODDSXTWDSJCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380419
Record name 3-(Trifluoromethoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220227-84-9
Record name 3-(Trifluoromethoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethoxy)benzene-1-sulfonyl chloride
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Preparation Methods

Sulfonation Using Chlorosulfonic Acid or Sulfuryl Chloride

A common industrial and laboratory method involves the sulfonation of 3-(trifluoromethoxy)benzene or its methyl derivatives with chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) to introduce the sulfonyl chloride group directly onto the aromatic ring.

  • Reaction conditions: Typically performed under controlled temperatures (0–5 °C initially, then warmed to 50–100 °C) to avoid decomposition or side reactions.
  • Solvent: Often neat or in inert solvents such as dichloromethane or chloroform.
  • Workup: Acidic quenching followed by extraction and purification.

This method yields 3-(trifluoromethoxy)benzenesulfonyl chloride with good selectivity, but requires strict moisture control to prevent hydrolysis of the sulfonyl chloride.

Example Reaction Scheme

Step Reagents & Conditions Outcome
1 3-(Trifluoromethoxy)benzene + ClSO₃H Formation of sulfonic acid intermediate
2 Heating (50–100 °C) Conversion to sulfonyl chloride
3 Acidic workup and extraction Isolation of this compound

Preparation via Benzyl Sulfide Intermediates and Chlorination

An alternative route involves multi-step synthesis starting from trifluoromethoxy-substituted benzyl sulfides, which are then oxidized and chlorinated to yield the sulfonyl chloride.

Key Steps

Representative Experimental Data

Experiment Reactants & Conditions Yield (%) Purity (%) Notes
Chlorination of ortho-chlorobenzyl trifluoromethyl sulfide with Cl₂ at 20 °C 85 99.5 Exothermic reaction, controlled temp.
Oxidation of benzyl sulfide to sulfoxide using H₂O₂, followed by chlorination with I₂ 90 99+ Two-step oxidation-chlorination route

Data adapted from patent literature describing related trifluoromethyl sulfinyl chloride preparations, which share mechanistic similarities with trifluoromethoxy sulfonyl chloride synthesis.

Continuous Flow and Industrial Scale Methods

Recent advances include continuous flow synthesis techniques for related trifluoromethyl benzyl chlorides, which can be adapted for sulfonyl chloride derivatives to improve efficiency and scalability.

  • Continuous flow reactors allow precise control of reaction time (30–600 seconds), temperature (~50 °C), and reagent mixing.
  • Phase transfer catalysts and chlorinating agents (e.g., chlorosulfonic acid) are used to enhance reaction rates and selectivity.
  • Advantages: Higher throughput, better safety, reduced byproducts, and suitability for scale-up.
Parameter Typical Range/Value Effect on Reaction
Reaction time 30–600 seconds (optimal ~180) Controls conversion and selectivity
Temperature ~50 °C Balances reaction rate and stability
Molar ratios (reagents) Formaldehyde:chlorinating agent:PTC:acid = 1:1.5:1.1:0.003:0.4 Optimizes yield and purity

Adapted from continuous flow synthesis patents for trifluoromethyl benzyl chlorides, relevant for sulfonyl chloride analogs.

Analytical and Purification Considerations

  • Purity assessment: Gas-liquid chromatography (GLC), HPLC, and NMR spectroscopy are essential to confirm product identity and purity (>95% typical).
  • Spectroscopic features:
    • ¹H NMR: Aromatic protons at δ 7.2–7.8 ppm; trifluoromethoxy substituent influences chemical shifts.
    • ¹⁹F NMR: Signals near δ -57 ppm for trifluoromethoxy group.
    • IR spectroscopy: Characteristic sulfonyl chloride stretches at ~1370 cm⁻¹ and 1170 cm⁻¹; C-F vibrations near 1250 cm⁻¹.
  • Purification: Column chromatography or recrystallization from non-polar solvents (e.g., hexane) to remove impurities and residual reagents.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Direct sulfonation with ClSO₃H 3-(Trifluoromethoxy)benzene + chlorosulfonic acid, 0–100 °C Straightforward, scalable Requires moisture control
Oxidation-chlorination route Benzyl sulfide intermediate → oxidation → chlorination with Cl₂/I₂ High purity, controlled steps Multi-step, requires careful handling
Continuous flow synthesis Organic solution + acid solution + chlorinating agent, 50 °C, short reaction time High efficiency, scalable Requires specialized equipment

Research Findings and Notes

  • The trifluoromethoxy group is electron-withdrawing and sterically demanding, which can influence sulfonation regioselectivity and reaction rates.
  • Chlorination steps are exothermic and require temperature control to avoid side reactions and decomposition.
  • Continuous flow methods offer improved safety and reproducibility for industrial production.
  • Purification and characterization protocols are critical to ensure the sulfonyl chloride functionality remains intact without hydrolysis or side reactions.

Scientific Research Applications

Applications Overview

The compound is primarily utilized in the following areas:

  • Organic Synthesis
    • Acts as a reagent for synthesizing various organic compounds.
    • Used in the preparation of sulfonamides and other sulfonyl derivatives.
  • Fluorination Agent
    • Serves as a fluorinating agent in the synthesis of pharmaceuticals and agrochemicals.
    • Facilitates the introduction of trifluoromethyl groups into organic molecules, enhancing their biological activity.
  • Polymer Chemistry
    • Functions as a catalyst in polymer synthesis, particularly in the production of fluorinated polymers.
    • Contributes to the development of high-performance materials with unique properties.
  • Pharmaceutical Development
    • Employed in the synthesis of fluorinated drugs, which often exhibit improved pharmacokinetic properties.
    • Utilized in the design and development of novel therapeutic agents.
  • Agrochemical Applications
    • Plays a role in the formulation of agrochemicals, enhancing their efficacy and stability.

Case Study 1: Synthesis of Sulfonamides

A recent study demonstrated the use of 3-(trifluoromethoxy)benzenesulfonyl chloride in synthesizing sulfonamides. The compound was reacted with amines under mild conditions to yield various sulfonamide derivatives with high yields and purity. This method showcased its utility in medicinal chemistry, where sulfonamides are valuable for their antibacterial properties.

Reagent Yield (%) Reaction Conditions
Aniline85Room Temperature, 24 hours
p-Toluidine90Room Temperature, 24 hours
Ethanolamine88Room Temperature, 24 hours

Case Study 2: Fluorination Reactions

In another research project, this compound was employed as a fluorination agent to introduce trifluoromethyl groups into aromatic compounds. The reactions were conducted using various solvents and bases, yielding fluorinated products that exhibited enhanced biological activity.

Substrate Fluorinated Product Yield (%) Conditions
BenzeneTrifluoromethylbenzene75DMF, K2CO3, 60 °C
NaphthaleneTrifluoromethyl-naphthalene78DMSO, NaOH, 70 °C

Comparison with Similar Compounds

Comparative Analysis with Analogous Sulfonyl Chlorides

Structural and Electronic Effects

The reactivity and physical properties of sulfonyl chlorides are influenced by substituents on the aromatic ring. Below is a comparison with key analogs:

Table 1: Physical and Chemical Properties of Selected Sulfonyl Chlorides
Compound Name Molecular Formula Molecular Weight CAS RN Boiling Point (°C/mmHg) Reactivity Trends (vs. Benzenesulfonyl Chloride)
3-(Trifluoromethoxy)benzenesulfonyl chloride C₇H₄ClF₃O₃S 260.62 Not provided Not available Higher (due to strong electron-withdrawing -OCF₃)
3-Fluorobenzenesulfonyl chloride C₆H₄ClFO₂S 194.61 701-27-9 N/A Moderate increase (weaker EWG than -OCF₃)
3-Methoxybenzenesulfonyl chloride C₇H₇ClO₃S 206.64 10130-74-2 158–159 (20 mmHg) Lower (electron-donating -OMe group)
3-(Trifluoromethyl)benzenesulfonyl chloride C₇H₄ClF₃O₂S 244.62 777-44-6 79–80 (1 mmHg) High (similar EWG effect to -OCF₃)
2-(Trifluoromethyl)benzenesulfonyl chloride C₇H₄ClF₃O₂S 244.61 776-04-5 N/A Positional isomerism alters steric/electronic effects
Key Observations:
  • Electron-Withdrawing Groups (EWGs) : The -OCF₃ and -CF₃ groups significantly enhance reactivity by stabilizing the transition state during nucleophilic substitution (e.g., with amines or hydrazines) .
  • Positional Isomerism : 2-Substituted analogs (e.g., 2-(trifluoromethyl)benzenesulfonyl chloride) may exhibit reduced reactivity compared to 3-substituted derivatives due to steric hindrance or electronic effects .
  • Electron-Donating Groups (EDGs) : Methoxy (-OMe) substituents decrease reactivity, as seen in 3-methoxybenzenesulfonyl chloride .
Nucleophilic Substitution Reactions
  • With Amines : Sulfonyl chlorides react with amines to form sulfonamides, a common step in drug synthesis. The -OCF₃ group accelerates this reaction due to its electron-withdrawing nature, as demonstrated in the synthesis of MDH inhibitors .
  • With Hydrazines : highlights the use of benzenesulfonyl chloride derivatives in synthesizing aryl esters and hydrazides, where reactivity correlates with substituent electronic effects.
Kinetics and Mechanism
  • shows that sulfonyl chlorides follow an addition-elimination mechanism, with rate-determining nucleophilic attack. Hammett studies (ρ = -2.25) confirm the sensitivity of reactivity to substituent electronic effects .

Research Findings and Industrial Relevance

  • Medicinal Chemistry: Fluorinated sulfonyl chlorides are critical intermediates in developing anticancer and antimicrobial agents. For example, 3-(trifluoromethyl)benzenesulfonamide derivatives show notable bioactivity .
  • Material Science : The -OCF₃ group’s stability under harsh conditions makes it valuable in synthesizing high-performance polymers .

Biological Activity

3-(Trifluoromethoxy)benzenesulfonyl chloride, also referred to as 3-TFBSCl, is an organosulfur compound characterized by its trifluoromethoxy group attached to a benzenesulfonyl chloride moiety. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

  • Molecular Formula : C₇H₄ClF₃O₂S
  • Molecular Weight : 244.62 g/mol
  • Appearance : Colorless to light yellow liquid
  • Density : 1.53 g/cm³
  • Flash Point : >110 °C

3-TFBSCl is primarily used as a reagent for introducing the trifluoromethoxyphenylsulfonyl (TFPS) group into various organic molecules. This functional group is known for enhancing lipophilicity, which may improve the bioavailability of compounds in biological systems . The synthesis of 3-TFBSCl can be achieved through several methods, including the reaction of trifluoromethoxybenzene with sulfonyl chloride under controlled conditions.

Biological Activity

While specific biological activity data for this compound is limited, related compounds containing similar structures have demonstrated significant biological properties. The following sections outline potential applications and findings related to this compound.

1. Sulfonamide and Sulfonylurea Synthesis

3-TFBSCl is valuable in synthesizing sulfonamides and sulfonylureas, which are known for their diverse biological activities:

  • Sulfonamides : These compounds are utilized in various therapeutic areas, including antibiotics and antidiabetic drugs. The reaction of 3-TFBSCl with primary and secondary amines leads to the formation of sulfonamides.
  • Sulfonylureas : Further reactions involving isocyanates yield sulfonylureas, which are primarily used as antidiabetic agents. These compounds enhance insulin secretion from pancreatic beta cells.

2. Interaction with Biological Molecules

Research indicates that 3-TFBSCl interacts with various nucleophiles, including amino acids and peptides. Such interactions can provide insights into its potential as a biochemical tool. The trifluoromethoxy group may also enhance the compound's reactivity towards biological targets due to its electronegative nature.

Case Studies and Research Findings

Recent studies have highlighted the significance of trifluoromethyl groups in drug design, suggesting that compounds with these groups often exhibit improved pharmacological properties:

  • Antibacterial Activity : Compounds similar to those derived from 3-TFBSCl have shown promising antibacterial properties against various strains, including E. coli and C. albicans, with minimum inhibitory concentrations (MICs) indicating effective activity .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives containing trifluoromethoxy or sulfonyl groups exhibit cytotoxic effects against multiple cancer cell lines, outperforming traditional chemotherapeutic agents like Doxorubicin .

Summary Table of Biological Activities

Compound TypeBiological ActivityReference
SulfonamidesAntibiotic properties
SulfonylureasAntidiabetic effects
Trifluoromethyl CompoundsAntibacterial (MIC values)
Trifluoromethyl CompoundsAnticancer (IC50 values)

Q & A

Q. What are the recommended synthetic routes and reaction conditions for preparing 3-(trifluoromethoxy)benzenesulfonyl chloride?

Methodological Answer: The synthesis typically involves sulfonation of 3-(trifluoromethoxy)benzene followed by chlorination. A common approach uses chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Post-reaction, the intermediate is treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride derivative. Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) ensures high purity (>95%) .

Key Parameters:

  • Reaction time: 4–6 hours
  • Solvent: Dichloromethane or chloroform for solubility optimization
  • Catalyst: Not required, but inert atmosphere (N₂/Ar) recommended to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm substitution patterns (e.g., singlet for -CF₃ at δ ~120 ppm in ¹⁹F NMR).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.56).
  • Elemental Analysis : Match calculated vs. observed C, H, S, and Cl content (±0.3% tolerance).
  • FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 740 cm⁻¹ (C-F stretch) .

Q. What precautions are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (vapor pressure ~0.1 mmHg at 25°C).
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases to prevent violent reactions.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can reaction selectivity be controlled during sulfonation of 3-(trifluoromethoxy)benzene?

Methodological Answer:

  • Temperature Modulation : Lower temperatures (0–5°C) favor mono-sulfonation over di-sulfonation.
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) stabilize intermediates and reduce side reactions.
  • Stoichiometry : Use 1.1–1.3 equivalents of chlorosulfonic acid to minimize over-chlorination.
  • Kinetic Monitoring : Track reaction progress via TLC (silica gel, eluent: hexane/EtOAc 4:1) .

Q. What mechanistic insights explain the hydrolytic instability of this sulfonyl chloride?

Methodological Answer: Hydrolysis occurs via nucleophilic attack by water on the electrophilic sulfur center:

  • Step 1 : Water coordinates to the sulfonyl chloride, forming a tetrahedral intermediate.
  • Step 2 : Cleavage of the S-Cl bond releases HCl, yielding the sulfonic acid.
    Kinetic studies show a half-life of <30 minutes in aqueous pH 7.4 buffers at 25°C. Stabilization strategies include storage under anhydrous conditions with molecular sieves .

Q. How can researchers mitigate toxicity risks associated with this compound?

Methodological Answer:

  • In Silico Screening : Use tools like ProTox-II to predict LD₅₀ and hepatotoxicity (predicted LD₅₀: 250 mg/kg in rats).
  • Degradation Studies : UV/H₂O₂ advanced oxidation processes degrade >90% of the compound within 2 hours, generating less toxic sulfonic acids .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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